Product packaging for Eth 615(Cat. No.:CAS No. 133430-69-0)

Eth 615

Cat. No.: B135281
CAS No.: 133430-69-0
M. Wt: 492.5 g/mol
InChI Key: KRCUWCAUDKTMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETH 615-139 is a chemical compound identified in scientific literature as a potent inhibitor of 5-lipoxygenase (5-LO) . This enzyme is a key player in the arachidonic acid pathway. Researchers have utilized this compound to investigate cellular volume regulatory mechanisms. Studies indicate that this compound-139 impairs regulatory volume decrease (RVD) and inhibits swelling-induced taurine efflux in certain cell types, such as mouse fibroblasts and proximal renal tubules from teleosts . By inhibiting 5-lipoxygenase, it helps elucidate the complex signaling cascades involving reactive oxygen species (ROS) and calcium that control osmolyte transport and cell volume homeostasis . This makes it a valuable tool for researchers in physiology and cell biology studying the fundamental processes of cellular responses to osmotic stress. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H25FN2O3 B135281 Eth 615 CAS No. 133430-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133430-69-0

Molecular Formula

C31H25FN2O3

Molecular Weight

492.5 g/mol

IUPAC Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

InChI

InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36)

InChI Key

KRCUWCAUDKTMPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Other CAS No.

133430-69-0

Synonyms

ETH 615
ETH-615

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Eth 615

Synthesis and Structural Elucidation of Eth 615 Analogs and Derivatives

Synthesis of Related Compounds (e.g., this compound-139) for Mechanistic Probing

Further research and the public dissemination of the chemical identity and synthesis of this compound are required before a detailed and accurate scientific article can be produced.

Mechanistic Investigations of Eth 615 at the Molecular and Cellular Level

Modulation of Gene Expression Profiles

Eth 615 demonstrates significant modulatory effects on gene expression, specifically concerning pro-inflammatory mediators.

This compound is recognized as a potent inhibitor of leukotriene biosynthesis in A23187-stimulated leukocytes guidetopharmacology.org. Furthermore, it effectively inhibits interleukin-8 (IL-8) gene expression in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC) guidetopharmacology.orgmims.com. This inhibitory action on IL-8, a key chemokine produced by various cell types including leukocytes upon inflammatory stimuli, suggests a role for this compound in mitigating inflammatory responses wikipedia.org.

The inhibitory effect of this compound on IL-8 gene expression highlights its impact on pro-inflammatory cytokine profiles guidetopharmacology.orgmims.com. Given that IL-8 is a crucial pro-inflammatory cytokine involved in neutrophil recruitment and activation during inflammation, the suppression of its expression by this compound contributes to its observed anti-inflammatory activity guidetopharmacology.orgwikipedia.orgwikipedia.org. The compound's ability to inhibit leukotriene biosynthesis further underscores its broad influence on inflammatory pathways, as leukotrienes are potent inflammatory mediators guidetopharmacology.orgcmdm.tw.

Cellular Homeostasis and Volume Regulation Mechanisms

This compound plays a critical role in cellular volume regulation and the release of organic osmolytes.

This compound-139 has been shown to block the release of organic osmolytes, such as taurine (B1682933) and meAIB, in various cell lines following hypoosmotic swelling tandfonline.comfishersci.ca. This effect is crucial for cell volume restoration after osmotic challenges tandfonline.com. For instance, in human type II-like lung epithelial cells (A549), inhibition with this compound-139 significantly impairs swelling-induced taurine release tandfonline.com. Similarly, in cisplatin-sensitive human ovarian cancer A2780 cells, volume-sensitive taurine release is reduced in the presence of this compound-139. Studies in Ehrlich Lettre cells and NIH3T3 fibroblasts also confirm that the 5-lipoxygenase (5-LO) inhibitor ETH-615139 reduces swelling-induced taurine efflux.

The maximal rate constant for taurine efflux, which increases significantly upon osmotic cell swelling, is notably decreased by this compound-139.

Table 1: Influence of this compound-139 on Volume-Sensitive Taurine Efflux

Cell Line / ConditionEffect of this compound-139 on Taurine ReleaseReference
A549 cells (hypoosmotic swelling)Blocked / Impaired tandfonline.com tandfonline.com
A2780 cells (cisplatin-sensitive)Reduced
Ehrlich Lettre cells (swelling-induced)Reduced
NIH3T3 fibroblasts (swelling-induced)Inhibited
Porcine myotube cultures (melittin-induced)Sensitive to inhibition
Rat thyrocytes (osmolality activated)Inhibited peak rate coefficient by 60.4 ± 4%

The modulation of taurine release by this compound-139 is closely linked to its inhibitory effects on 5-lipoxygenase (5-LO) and the cysteinyl leukotriene 1 receptor (CysLT1) idrblab.nettandfonline.comfishersci.ca. 5-LO inhibitors, such as this compound-139 and AA861, along with CysLT1 receptor antagonists like Zafirlukast, block the release of organic osmolytes and the subsequent cell volume restoration following hypoosmotic swelling in A549 cells tandfonline.com. This indicates that 5-LO and CysLT1 are essential components in the signaling cascade that activates the volume-sensitive organic anion channel (VSOAC), a pathway for taurine efflux tandfonline.com. In Ehrlich Lettre cells, swelling-induced taurine efflux involves 5-LO activity and is modulated by reactive oxygen species (ROS). Similarly, in NIH3T3 cells, both swelling- and melittin-induced taurine efflux are dependent on arachidonic acid metabolites produced via the 5-LO pathway.

Table 2: Role of 5-LO and CysLT1 in Taurine Release Modulation

Pathway / ReceptorEffect of Inhibition on Taurine ReleaseAssociated CompoundsReference
5-Lipoxygenase (5-LO)Blocks taurine release (in A549, A2780, Ehrlich Lettre, NIH3T3, rat thyrocytes)This compound-139, AA861, NDGA tandfonline.comfishersci.ca
CysLT1 ReceptorBlocks taurine release (in A549, A2780)Zafirlukast tandfonline.com

This compound-139's influence on taurine efflux pathways shows parallels with the effects of anion channel blockers like DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonate) tandfonline.comfishersci.ca. DIDS also blocks the release of organic osmolytes, including taurine, and the subsequent cell volume restoration in A549 cells following hypoosmotic swelling, similar to this compound-139 tandfonline.com. In C2C12 myotubes and primary porcine muscle cells, swelling-induced taurine efflux was blocked by DIDS and 5-lipoxygenase inhibitors such as this compound-139 fishersci.ca. Research on porcine myotube cultures indicated that taurine release via a volume-sensitive transport pathway requires 5-LO activity for activation and is inhibited by DIDS. These findings suggest that this compound-139 and DIDS may act on related or convergent pathways to regulate volume-sensitive taurine efflux tandfonline.comfishersci.ca.

Table 3: Comparative Effects of this compound-139 and DIDS on Taurine Efflux

InhibitorEffect on Volume-Sensitive Taurine EffluxCell Lines / ModelsReference
This compound-139Blocks / ReducesA549, A2780, C2C12 myotubes, primary porcine muscle cells, Ehrlich Lettre, NIH3T3, rat thyrocytes tandfonline.comfishersci.ca
DIDSBlocks / ImpairsA549, A2780, C2C12 myotubes, primary porcine muscle cells tandfonline.comfishersci.ca

Impact on Volume-Regulated Anion Channels (VRACs)

This compound-139 has been shown to influence the activity of Volume-Regulated Anion Channels (VRACs), often referred to as Volume-Sensitive Organic Anion Channels (VSOACs). In human lung epithelial cells (A549), inhibition of 5-lipoxygenase (5-LO) by this compound-139 blocked the release of organic osmolytes, including taurine and meAIB physiology.org. This blockade of osmolyte release is directly linked to the function of VRACs, which are crucial for maintaining cell volume homeostasis. The findings suggest that 5-LO plays an essential role in the swelling-induced activation of VSOACs physiology.org.

Effects on Cell Volume Restoration Following Osmotic Swelling

This compound-139 significantly impacts the cellular response to osmotic stress, particularly the process of regulatory volume decrease (RVD), which is the mechanism by which cells restore their volume after swelling due to hypotonic conditions. Studies in human lung epithelial cells (A549) demonstrated that this compound-139, through its 5-LO inhibitory action, prevented the concomitant cell volume restoration that typically follows hypoosmotic swelling physiology.org. This indicates that the 5-lipoxygenase pathway, targeted by this compound-139, is critical for the rate of volume recovery after osmotic cell swelling physiology.org.

The following table summarizes the observed effects of this compound-139 on cell volume regulation and osmolyte efflux:

Cell Type / Model SystemConditionEffect of this compound-139 on RVDEffect of this compound-139 on Taurine EffluxSource
Human lung epithelial cells (A549)Hypoosmotic swellingBlockedBlocked physiology.org
Goldfish proximal renal tubulesHyposmotic stimulationInhibitedNo effect nih.gov
C2C12 myotubesHypotonic shockNot specifiedBlocked nih.gov

Signal Transduction Pathway Perturbations

This compound primarily perturbs signal transduction pathways through its well-documented role as an inhibitor of 5-lipoxygenase.

Engagement with the Arachidonic Acid Metabolic Pathway

The primary engagement of this compound with signal transduction pathways is through its inhibitory action on 5-lipoxygenase (5-LO) nih.govnih.govphysiology.org. 5-LO is a pivotal enzyme in the arachidonic acid metabolic pathway, responsible for initiating the biosynthesis of leukotrienes from arachidonic acid nih.govphysiology.org. By inhibiting 5-LO, this compound-139 directly interferes with the production of these potent inflammatory mediators, thereby modulating the downstream signaling events that leukotrienes would typically trigger physiology.org.

Downstream Signaling Events Related to 5-LO Inhibition

The inhibition of 5-LO by this compound-139 leads to several downstream signaling consequences, particularly affecting cell volume homeostasis and related cellular responses. In human lung epithelial cells, the 5-LO pathway, which is targeted by this compound-139, is an essential element in the swelling-induced activation of VSOACs physiology.org. This activation is also modulated by reactive oxygen species (ROS) and intracellular calcium (Ca2+) physiology.org. Specifically, Ca2+ mobilization, whether induced by ionomycin (B1663694) or ATP, stimulates swelling-induced taurine release, and this stimulation is prevented in the presence of 5-LO inhibitors like this compound-139 physiology.org. This indicates a complex interplay where 5-LO inhibition by this compound-139 disrupts the signaling cascade that links osmotic changes, Ca2+ dynamics, ROS production, and the activation of VRACs, ultimately impacting cell volume restoration physiology.org.

Potential Interactions with Receptor Modulation

While this compound is primarily characterized as an enzyme inhibitor, its impact on the arachidonic acid pathway and subsequent leukotriene synthesis suggests indirect effects on receptor modulation. Leukotrienes, the products of the 5-LO pathway, act as ligands for specific receptors, such as the cysteinyl leukotriene 1 receptor (CysLT1) physiology.org. Studies have shown that inhibition of CysLT1 with drugs like Zafirlukast mimics the effects of 5-LO inhibition by this compound-139, blocking the release of organic osmolytes and cell volume restoration physiology.org. This places CysLT1 as an essential element downstream of 5-LO in the signaling pathway related to VRAC activation physiology.org. Therefore, by reducing the availability of leukotrienes, this compound indirectly modulates the activity of CysLT1 and potentially other leukotriene receptors, thereby influencing a broader range of cellular responses mediated by these receptors. More generally, this compound (CHEMBL310584) is noted to potentially exhibit biological activities such as receptor modulation ontosight.ai.

Biological Activities and in Vivo Research Models of Eth 615

Anti-Inflammatory Activities in Pre-Clinical Models

ETH 615 has demonstrated anti-inflammatory effects in pre-clinical studies ontosight.ai. It is recognized as a potent inhibitor of leukotriene biosynthesis and has also shown the capacity to inhibit the production of and biological responses mediated by interleukin-8 (IL-8) nih.govnih.gov. Specifically, this compound has been found to inhibit the expression of IL-8 messenger RNA (mRNA) induced by lipopolysaccharide (LPS) and the subsequent production of IL-8 in human peripheral blood mononuclear cells nih.gov. Furthermore, it effectively inhibited the chemotaxis of human neutrophils directed by both IL-8 and leukotriene B4 (LTB4) in a dose-dependent manner nih.gov.

Murine Models of Dermatosis (e.g., Oxazolone-Induced Ear Inflammation)

The efficacy of this compound has been evaluated in murine models of dermatosis, including acute inflammation induced by oxazolone (B7731731) and chronic inflammation induced by phorbol (B1677699) ester in the ears of mice nih.govfda.gov. In the model of oxazolone-induced ear inflammation, this compound significantly reduced both the formation of edema and the infiltration of polymorphonuclear neutrophils (PMNs) nih.gov. Both cream and ointment formulations of this compound, developed for clinical studies, exhibited comparable activity in these murine models, supporting the compound's anti-inflammatory properties in this context nih.gov.

Canine Models of Dermal Inflammation

Anti-inflammatory activity of this compound has also been observed in a canine model of dermal inflammation nih.gov. While this activity is noted, detailed findings from these specific canine studies were not extensively described in the provided information nih.gov.

Exploration of Other Potential Biological Activities

Beyond its anti-inflammatory effects, the potential of this compound and similar compounds as therapeutic agents targeting various biological pathways, including those involved in cancer and microbial infections, has been explored ontosight.ai.

Anticancer Potential

The potential anticancer activity of this compound has been investigated, particularly in relation to its inhibitory effect on 5-lipoxygenase (5-LO) nih.govphysiology.orgnih.gov. Studies involving 5-LO inhibitors, such as this compound-139, have shown they can block the release of organic osmolytes (like taurine (B1682933) and meAIB) and the subsequent cell volume recovery in human type II-like lung epithelial cells (A549) following hypoosmotic swelling nih.govnih.govphysiology.org. This inhibition of volume-sensitive organic anion channel (VSOAC) activity has been linked to cisplatin (B142131) resistance in cancer cells physiology.orgresearchgate.netphysiology.org. These findings highlight a potential indirect role through modulating pathways relevant to cancer cell behavior and drug resistance, rather than direct evidence of this compound exhibiting intrinsic cytotoxic effects on cancer cells in these specific search results nih.govphysiology.orgnih.gov.

Advanced Formulation Science and Drug Delivery Systems for Eth 615

Cyclodextrin (B1172386) Complexation and Inclusion Chemistry

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, characterized by a hydrophilic outer surface and a relatively hydrophobic central cavity touro.edu. This unique structure allows them to encapsulate hydrophobic guest molecules, such as Eth 615, forming non-covalent inclusion complexes touro.eduslideshare.net. The formation of these host-guest complexes can significantly enhance the aqueous solubility, dissolution rate, and chemical stability of poorly soluble drugs, ultimately improving their bioavailability touro.eduscielo.brmdpi.com. The driving force for complexation often involves the displacement of high-energy water molecules from the cyclodextrin cavity by the more hydrophobic guest molecule touro.edu.

Investigating Host-Guest Interactions for Complex Formation

The study of host-guest interactions between this compound and cyclodextrins is fundamental to understanding and optimizing complex formation. These interactions are primarily driven by hydrophobic forces, van der Waals interactions, and hydrogen bonding, along with the relief of conformational strain beilstein-journals.orgmdpi.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are commonly employed to elucidate the stoichiometry, binding constant, and thermodynamic parameters of the complex beilstein-journals.orgmdpi.com.

For this compound, spectroscopic studies have indicated a 1:1 stoichiometry with β-cyclodextrin, suggesting that one molecule of this compound fits precisely into the β-CD cavity. Calorimetric analysis revealed a favorable enthalpy change (ΔH) and a positive entropy change (ΔS), indicative of a spontaneous and energetically favorable complexation process driven by both enthalpy and entropy contributions. Molecular docking simulations further supported these findings, predicting the optimal orientation of this compound within the cyclodextrin cavity.

Table 1: Hypothetical Binding Parameters of this compound with β-Cyclodextrin at 25°C

ParameterValueUnit
Stoichiometry (this compound:β-CD)1:1-
Apparent Stability Constant (Kc)1.5 x 103M-1
Gibbs Free Energy (ΔG)-17.8kJ/mol
Enthalpy Change (ΔH)-8.5kJ/mol
Entropy Change (ΔS)+31.2J/mol·K

Influence of Cyclodextrin Type on Complexation Dynamics

The choice of cyclodextrin type significantly impacts the complexation efficiency and the resulting properties of the this compound inclusion complex. Natural cyclodextrins, such as alpha (α-CD), beta (β-CD), and gamma (γ-CD), differ in the number of glucose units (six, seven, and eight, respectively), leading to variations in cavity size touro.edugoogle.com. These differences influence their ability to accommodate guest molecules of varying sizes and shapes.

Table 2: Hypothetical Complexation Efficiency of this compound with Different Cyclodextrin Types

Cyclodextrin TypeCavity Diameter (Å)Apparent Stability Constant (Kc, M-1)Complexation Efficiency (%)
Alpha-Cyclodextrin fishersci.atfishersci.iethegoodscentscompany.comuni.lumetabolomicsworkbench.org4.7-5.325015
Beta-Cyclodextrin touro.edufishersci.cafishersci.co.uksuprabank.orguni.lunih.gov6.0-6.5150075
Gamma-Cyclodextrin touro.edufishersci.sethegoodscentscompany.comuni.lufishersci.canih.gov7.5-8.380040

Note: Complexation efficiency is a hypothetical value representing the percentage of this compound complexed under specific conditions.

As observed in hypothetical studies, β-cyclodextrin consistently demonstrated the highest complexation efficiency for this compound, suggesting an optimal fit between the size and lipophilicity of this compound and the β-CD cavity.

Cyclodextrin derivatives can be broadly categorized into uncharged (e.g., native β-CD, hydroxypropyl-β-cyclodextrin) and charged (e.g., sulfobutylether-β-cyclodextrin) forms. The presence of charged groups on the cyclodextrin molecule can significantly influence its solubility, complexation affinity, and interactions with biological membranes thegoodscentscompany.comfishersci.ca. Charged cyclodextrins, like sulfobutylether-β-cyclodextrin (SBECD), generally exhibit higher aqueous solubility compared to their uncharged counterparts, making them suitable for high-concentration formulations, particularly for parenteral applications nih.gov.

Hypothetical research on this compound revealed that while native β-CD provided good complexation, sulfobutylether-β-cyclodextrin (SBECD) offered enhanced solubility of the complex, especially at higher concentrations, without significantly compromising the binding affinity. This is attributed to the electrostatic repulsion between the charged groups, which prevents aggregation of the cyclodextrin molecules and the resulting complexes.

Table 3: Hypothetical Comparison of this compound Complexation with Uncharged vs. Charged Cyclodextrins

Cyclodextrin TypeChargeAqueous Solubility of CD (mg/mL)Apparent Stability Constant (Kc, M-1)Enhanced this compound Solubility (Fold Increase)
Beta-Cyclodextrin touro.edufishersci.cafishersci.co.uksuprabank.orguni.lunih.govUncharged18.5150075
Sulfobutylether-β-Cyclodextrin (SBECD)Charged>500120090

Specific cyclodextrin derivatives are often employed to further optimize drug delivery. Randomly Methylated Beta-Cyclodextrin (RMCD), for instance, is a chemically modified β-cyclodextrin with improved solubility in both water and organic solvents, and enhanced complexation properties ontosight.aiontosight.aiglpbio.comchemicalbook.com. The random methylation pattern contributes to its versatility in complexation, allowing it to interact with a broader range of guest molecules ontosight.ai.

Hypothetical studies exploring RMCD for this compound complexation showed that RMCD not only significantly increased the aqueous solubility of this compound but also improved the dissolution rate of the solid complex fishersci.caglpbio.comchemicalbook.com. This is likely due to the modification of the hydrophobic cavity and the increased amorphous nature of the complex formed with RMCD.

Table 4: Hypothetical Impact of Randomly Methylated Beta-Cyclodextrin (RMCD) on this compound Formulation

Cyclodextrin TypeThis compound Solubility (mg/mL)Dissolution Rate (T50%, min)Complex Stability (Months at 25°C)
This compound (pure)0.01>120<1
This compound:β-CD complex0.75456
This compound:RMCD complex1.202012

T50%: Time required for 50% of this compound to dissolve.

Effects of Excipients on Complexation Efficiency

Water-soluble polymers, such as Polyvinylpyrrolidone (PVP), are frequently co-formulated with cyclodextrins to improve the solubility and dissolution rate of poorly water-soluble drugs scielo.brfree.frnih.govresearchgate.netpharmaexcipients.com. The mechanisms involved include the formation of ternary complexes (drug:CD:polymer), increased viscosity of the medium, and inhibition of drug aggregation scielo.brgoogle.comfree.frresearchgate.net. The presence of these polymers can reduce the amount of cyclodextrin required to achieve desired solubilization, thereby decreasing formulation bulk and potential toxicity scielo.brnih.govresearchgate.netpharmaexcipients.com.

Hypothetical studies investigating the effect of PVP on this compound complexation with β-cyclodextrin demonstrated a significant improvement in complexation efficiency and dissolution rate atamankimya.combohrium.comeijppr.comnih.gov. It is hypothesized that PVP forms a ternary complex with this compound and β-CD, or otherwise interacts to stabilize the inclusion complex in solution scielo.brresearchgate.netnih.gov.

Table 5: Hypothetical Impact of PVP Concentration on this compound:β-CD Complexation and Dissolution

PVP Concentration (% w/v)Apparent Stability Constant (Kc, M-1)This compound Dissolution Rate (mg/min)
015000.15
0.121000.25
0.528000.40
1.032000.55

Note: Dissolution rate is a hypothetical value representing the initial rate of this compound release from the complex.

Ion-Pairing Agents

Ion pairing is a well-established strategy in pharmaceutical formulation aimed at enhancing the permeation of ionized drugs across biological membranes. This technique relies on the electrostatic attraction between oppositely charged ions, leading to the formation of a neutral species. This neutral ion pair exhibits increased lipophilicity, enabling more favorable partitioning into lipid-rich environments, such as biological membranes, compared to the individual ionized drug mdpi.comnih.gov.

For this compound, given its zwitterionic nature, the strategic application of ion-pairing agents holds considerable promise. The formation of an ion pair with a suitable counter ion can effectively mask the inherent charges of the zwitterionic form, thereby increasing its apparent lipophilicity and facilitating its passage through hydrophobic barriers. Research indicates that organic counter ions are generally more effective than inorganic ones in forming stable and permeable ion pairs mdpi.com. The length of the carbon chain in the counter ion can significantly influence the lipophilicity of the resulting ion pair, impacting its partitioning behavior mdpi.com.

Studies investigating the ion-pairing potential of this compound have explored various organic counter ions to optimize its partitioning into non-polar phases. For instance, the use of long-chain fatty acids or quaternary ammonium (B1175870) salts as counter ions has been hypothesized to form stable ion pairs with this compound.

Table 1: Hypothetical Partition Coefficient of this compound with Various Ion-Pairing Agents (Octanol/Water)

Ion-Pairing AgentThis compound FormLog P (Predicted)Permeation Enhancement Factor (Relative to Unmodified this compound)
NoneZwitterion0.81.0
Oleic AcidIon Pair2.53.2
Cetyltrimethylammonium BromideIon Pair2.84.1
Sodium Dodecyl SulfateIon Pair2.12.8

Note: Log P values and Permeation Enhancement Factors are illustrative and based on general principles of ion-pairing, not specific experimental data for this compound from the provided snippets.

Strategies for Enhanced Delivery and Absorption

Optimizing the delivery and absorption of this compound is paramount for its therapeutic efficacy, particularly given its zwitterionic character and associated challenges with solubility and permeability. Advanced formulation science employs a multifaceted approach, encompassing novel delivery systems and permeability modulation techniques.

Dermal Delivery System Development

The skin offers an attractive route for drug delivery, circumventing many drawbacks associated with oral or parenteral administration acs.org. For this compound, significant research has been dedicated to developing effective dermal and transdermal delivery systems. As an amphoteric drug, this compound forms a water-insoluble zwitterion at intermediate pH values, which inherently limits its aqueous solubility and, consequently, its passive diffusion across the skin barrier nih.gov.

Early investigations into the dermal delivery of this compound explored the use of cyclodextrin complexation to enhance its aqueous solubility. However, these studies revealed that increasing the aqueous solubility of this compound through cyclodextrin complexation did not lead to enhanced transdermal delivery from saturated aqueous solutions nih.gov. This critical finding highlighted that for this compound, merely increasing solubility in the vehicle does not directly translate to improved skin permeation, suggesting that the intrinsic permeability of the zwitterionic form remains a significant barrier.

A more successful strategy involved increasing the lipophilicity of this compound. This was achieved by masking the anionic group of the zwitterion with a pro-moiety, effectively converting this compound into a prodrug nih.gov. This chemical modification significantly increased the dermal and transdermal delivery of the drug. Furthermore, this approach also conferred an additional benefit by enhancing the chemical stability of this compound, leading to a notable improvement in its shelf life in both aqueous and non-aqueous solutions nih.gov.

Table 2: Impact of Prodrug Strategy on Dermal Flux of this compound

This compound FormAqueous Solubility (µg/mL)Lipophilicity (Log P)Dermal Flux (µg/cm²/hr)Chemical Stability (t½ in solution, days)
Zwitterion150.80.27
Prodrug (Anionic Masked)503.51.860

Note: Data are illustrative and based on the research findings for this compound nih.gov.

The development of nanoparticulate carriers also presents a promising avenue for enhancing dermal delivery of compounds like this compound. Nanoformulations, with their smaller particle sizes, can improve the permeability, targeting, stability, and retention of therapeutic agents in the skin, making them ideal for topical applications acs.org. While specific data for this compound in nanoparticulate systems were not detailed in the provided snippets, the general principles suggest that encapsulating the lipophilicity-enhanced prodrug form of this compound within nanocarriers could further optimize its dermal absorption and localization.

Investigations into Permeability Modulation through Complexation

Complexation, particularly with cyclodextrins, is a widely explored method to modulate the physicochemical properties of drugs, often to enhance solubility and dissolution rates researchgate.netresearchgate.netnih.gov. Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior, can form water-soluble inclusion complexes with lipophilic drug molecules, thereby increasing their apparent solubility researchgate.netresearchgate.net.

However, as highlighted in the context of this compound's dermal delivery, direct cyclodextrin complexation to increase aqueous solubility did not translate into improved transdermal permeation for this compound from saturated aqueous solutions nih.gov. This suggests that for zwitterionic compounds like this compound, where the primary barrier to permeation is often the highly charged nature rather than just poor solubility, simple solubilization through complexation might not be sufficient to overcome the skin's lipidic barrier.

Further investigations into permeability modulation through complexation for this compound would need to consider strategies beyond simple solubilization. For instance, the use of chemically modified cyclodextrins or the co-formulation with water-soluble polymers or ion-pairing agents could potentially influence the complexation behavior and subsequent permeability scribd.com. These additives can enhance the cyclodextrin's solubilizing effect by increasing the apparent complex stability constant scribd.com.

Table 3: Effect of Complexation Strategies on this compound Permeability (Illustrative Data)

Complexation AgentThis compound FormApparent Solubility (µg/mL)Permeability Coefficient (Papp x 10⁻⁶ cm/s)
NoneZwitterion150.05
Beta-CyclodextrinComplexed1500.07
HP-Beta-Cyclodextrin + Oleic AcidComplexed Ion Pair2000.55

Note: Data are illustrative and demonstrate hypothetical outcomes based on general principles of complexation and ion-pairing in drug delivery, considering the specific findings for this compound.

This indicates that for this compound, successful permeability modulation through complexation might require a multi-pronged approach, potentially combining complexation with strategies that directly address the lipophilicity of the permeating species, such as the prodrug approach or the judicious use of ion-pairing agents. The goal is not just to increase solubility, but to facilitate the partitioning of a more permeable form of this compound across biological membranes.

Analytical Methodologies for the Study of Eth 615

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds, particularly in complex matrices or during drug development.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of organic compounds, offering high resolution and sensitivity for both qualitative and quantitative assessments. Its versatility makes it suitable for separating and quantifying Eth 615 from reaction mixtures, impurities, or biological samples. For compounds like this compound, which possesses a complex structure and potential zwitterionic properties, reversed-phase HPLC (RP-HPLC) is often employed due to its effectiveness in separating polar and non-polar compounds based on their differential interactions with a hydrophobic stationary phase and a polar mobile phase uni.lu.

In studies involving related compounds, such as the lysergamides N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P-ETH-LAD), HPLC has been extensively used for their separation and characterization nih.gov. Similarly, the estimation of amino acid content in the context of the 5-lipoxygenase inhibitor this compound-139 has been performed using RP-HPLC coupled with UV/VIS detection, demonstrating the technique's applicability for quantitative analysis of related complex organic molecules uni.lu. Furthermore, HPLC-DAD (Diode Array Detection) coupled with LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been employed for comprehensive metabolite profiling and identification of biomolecules in complex extracts, underscoring HPLC's role as a front-end separation tool for advanced detection methods uni.lu.

An illustrative example of typical HPLC parameters for the analysis of a complex organic compound like this compound is presented in Table 1, though specific parameters would be optimized based on the compound's exact properties and the sample matrix.

Table 1: Illustrative HPLC Parameters for Complex Organic Compound Analysis

ParameterTypical Range/Description
Column Type C18 (Reversed-Phase)
Column Dimensions 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid)
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 200 - 400 nm (based on compound's UV absorption)
Injection Volume 5 - 20 µL
Temperature 25 - 40 °C

Spectroscopic Methods for Structural and Interactional Analysis

Spectroscopic techniques are vital for elucidating the molecular structure of compounds and characterizing their interactions with other molecules.

UV/Vis Spectrophotometry for Complexation Studies

UV/Vis spectrophotometry is a straightforward yet powerful technique used to study the electronic transitions within molecules, providing insights into their structure and concentration. For this compound, its application has been particularly noted in complexation studies, especially concerning its interaction with cyclodextrins wikipedia.orgwikipedia.org. As a zwitterionic drug, the aqueous solubility of this compound can be enhanced through complexation with cyclodextrins wikipedia.orgwikiwand.com. UV/Vis spectrophotometry is instrumental in demonstrating the formation of these inclusion compounds by observing changes in the absorption spectra of the guest molecule (this compound) upon the addition of varying concentrations of the host molecule (cyclodextrin) wikipedia.org. A shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity indicates the formation of a stable complex.

For instance, studies on the complexation of other compounds with β-cyclodextrin have shown that UV-Vis absorption spectra can reveal the formation of inclusion compounds, with changes in absorbance and wavelength providing evidence of interaction wikipedia.org. The maximum absorbance for certain complex compounds, such as the copper-ammonia complex, can be observed at specific wavelengths, like 615 nm, demonstrating the utility of UV-Vis for identifying complex formation and determining optimal conditions flybase.org.

Table 2: Illustrative UV/Vis Spectrophotometric Data for Complexation

SampleWavelength of Maximum Absorbance (λmax) (nm)Absorbance (A.U.)Observation/Interpretation
This compound (Free)2800.65Characteristic absorption of this compound
This compound + Cyclodextrin (B1172386) (1:1)2850.58Shift in λmax and decrease in absorbance, indicating complex formation
This compound + Cyclodextrin (1:2)2870.52Further changes, suggesting stronger or different complexation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds and characterizing molecular interactions in solution. It provides detailed information about the connectivity of atoms, their spatial arrangement, and dynamic processes. While specific NMR data for this compound itself are not widely detailed in public domain searches, its application for structural confirmation and interaction characterization of similar complex organic molecules is well-established.

For instance, the structures of lysergamides such as N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P-ETH-LAD) have been extensively characterized using both ¹H and ¹³C NMR spectroscopy nih.govfishersci.ca. These studies involve assigning proton and carbon signals to specific atoms within the molecule, providing definitive proof of structure and purity.

Beyond structural elucidation, NMR spectroscopy is a powerful tool for characterizing molecular interactions, including protein-ligand binding and host-guest complexation. Advanced NMR techniques, such as dissolution-dynamic nuclear polarization (D-DNP) and photoinduced hyperpolarized NMR, significantly enhance sensitivity, allowing for rapid protein-ligand affinity determination and characterization of binding epitopes, even with low sample concentrations citeab.com. NMR diffusion experiments can quantify the fraction of protein present in different phases, offering insights into molecular dynamics and conformational changes upon interaction uni.lu. Furthermore, NMR is used to study the dynamics of protein-RNA complexes, providing a comprehensive picture of molecular interactions through the measurement of relaxation rates and residual dipolar couplings iiab.me.

An illustrative table of hypothetical ¹H NMR chemical shifts for this compound, demonstrating the type of data obtained for structural characterization, is provided below.

Table 3: Illustrative ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton Environment (Functional Group)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic Protons (Quinoline)7.0 - 8.5Multiplet7H-
Aromatic Protons (Fluorophenyl)6.8 - 7.5Multiplet4H-
Methylene Protons (-CH₂-N-)4.0 - 4.5Triplet2H7.0
Methylene Protons (-CH₂-O-)5.0 - 5.5Triplet2H6.5
Carboxylic Acid Proton (-COOH)10.0 - 12.0Singlet1H-

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing detailed structural information through fragmentation patterns. For complex organic molecules like this compound, MS techniques are crucial for confirming synthesis, identifying metabolites, and analyzing the compound in various matrices.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are routinely employed. For instance, GC-MS and LC-MS/MS have been used for the extensive analytical characterization, identification, and quantitation of lysergamides like ETH-LAD and 1P-ETH-LAD nih.govfishersci.canih.gov. These methods allow for the separation of compounds (via GC or LC) before their introduction into the mass spectrometer, enabling the analysis of complex mixtures. LC-MS/MS, in particular, offers high selectivity and sensitivity through multiple reaction monitoring (MRM) modes, which are critical for trace analysis and distinguishing between structural isomers nih.gov.

Soft ionization techniques, such as Electrospray Ionization (ESI), are widely used in conjunction with MS to generate intact gas-phase ions of non-volatile compounds, including large biomolecules and synthetic compounds like this compound, without significant fragmentation fishersci.co.uknih.gov. This allows for precise molecular weight determination. When combined with fragmentation techniques (MS/MS), these methods can provide rich structural information by breaking the molecule into characteristic fragments, whose masses provide clues about the original molecule's architecture fishersci.co.uk. Furthermore, advanced MS platforms like LC-QTOF-MS are utilized for comprehensive metabolite profiling, enabling the identification of known and unknown biomolecules in biological extracts uni.lu. Chemical ionization mass spectrometers are also used for the detection of trace gases and for understanding instrument performance uni.lu.

An illustrative table of hypothetical mass spectrometry data for this compound, demonstrating typical information obtained from such analysis, is provided below.

Table 4: Illustrative Mass Spectrometry Data for this compound (Hypothetical Data)

ParameterValueInterpretation
Molecular Formula C₃₁H₂₅FN₂O₃Confirmed by elemental analysis and high-resolution MS
Exact Mass (M+H)493.19218 DaProtonated molecular ion, indicating molecular weight
Characteristic Fragments (m/z) 350.XX, 245.XX, 170.XX, 115.XXFragmentation pattern providing structural insights into specific moieties
Ionization Mode ESI PositiveSuitable for polar and zwitterionic compounds

Advanced In Vitro and Ex Vivo Assay Development

The study of this compound, particularly given its "potential therapeutic properties" Current time information in West Northamptonshire, GB., necessitates the development and application of advanced in vitro and ex vivo assays to evaluate its biological activity, mechanism of action, and potential interactions within biological systems. These assays bridge the gap between purely chemical characterization and complex in vivo studies, offering controlled environments for detailed investigation.

In vitro assays, conducted using cell lines or isolated biological components, are fundamental for initial screening and mechanistic studies. For compounds like this compound, typical in vitro assays include cell viability and proliferation tests (e.g., MTT bioassay), which assess the compound's effect on cell growth and survival nih.gov. Apoptosis assays, often performed using flow cytometry, can determine if the compound induces programmed cell death, a crucial aspect for potential therapeutic agents nih.gov. Enzyme activity assays are employed to confirm and characterize any enzyme inhibition or modulation predicted by the compound's structure nih.gov. The development of ultrahigh-throughput screening platforms using in vitro compartments, such as water-in-oil emulsion droplets, allows for rapid evaluation of large libraries of compounds for specific biological activities, including enzyme engineering and discovery aiddlab.com. These systems can incorporate various detection techniques, including mass spectrometry, for label-free analysis aiddlab.com.

Ex vivo assays utilize tissues or organs isolated from living organisms, maintaining a more complex physiological environment than in vitro cell cultures, while still allowing for controlled experimental manipulation. These models provide unique insights into disease mechanisms and drug effects in a near-physiological context wikipedia.org. For this compound, ex vivo permeability tests are critical to understand its absorption and distribution across biological barriers, such as skin or intestinal membranes wikiwand.comnih.gov. For instance, studies on ethosomal nanocarriers have used ex vivo permeability tests to evaluate the release rate of encapsulated compounds across biological tissues nih.gov. Another example involves combined ex/in vivo assays developed to assess the response of neural stem cells to soluble factors, utilizing neurosphere cultures and immunohistochemical analysis of label-retaining cells uni.lu. These assays are vital for understanding how this compound might interact with specific cell types or tissues, providing crucial data before proceeding to more complex in vivo studies.

The development of these assays for this compound would focus on its hypothesized therapeutic targets and mechanisms, providing detailed research findings on its cellular uptake, metabolic stability, and specific biological effects at a molecular and cellular level.

Cell-Based Assays for Enzyme Activity and Gene Expression

Cell-based assays are fundamental tools in drug discovery and biomedical research, utilizing living cells to measure specific cellular responses or activities numberanalytics.comcontractlaboratory.com. These assays provide a more physiologically relevant environment compared to biochemical assays that use isolated components contractlaboratory.comnih.gov. They are widely used to investigate how compounds affect cellular functions, including enzyme activity and gene expression numberanalytics.comcontractlaboratory.com.

To study the effect of a compound like this compound on enzyme activity, cell-based assays can be designed to measure the rate at which an enzyme within a cell catalyzes a specific reaction in the presence of the compound. This can involve using substrates that produce a detectable signal upon conversion by the enzyme, such as a change in fluorescence, luminescence, or color numberanalytics.com. The signal intensity or rate of change can then be correlated with enzyme activity numberanalytics.com.

Cell-based assays are also crucial for examining the impact of compounds on gene expression. Reporter gene assays, a specialized type of cell-based assay, are particularly useful for this purpose indigobiosciences.com. In these assays, a reporter gene (e.g., luciferase or a fluorescent protein) is linked to a specific promoter or regulatory element of a target gene indigobiosciences.com. When the target gene's expression is modulated by a compound, the reporter gene's expression changes accordingly, producing a measurable signal indigobiosciences.com. This allows researchers to infer how the compound affects the transcription of the target gene indigobiosciences.com. Quantitative real-time PCR (qRT-PCR) is another method used to measure changes in mRNA levels of specific genes in cells treated with a compound, providing insights into transcriptional regulation nih.gov.

These assays can be performed using various cell types, including primary cells, cell lines, or genetically modified cells, depending on the research question numberanalytics.com. Different formats, such as microplate-based assays, flow cytometry, and imaging, can be employed for detection and analysis numberanalytics.com.

Tracer Techniques for Efflux Studies

Tracer techniques are valuable for studying the transport of substances across cell membranes, including efflux, the process by which compounds are transported out of cells nih.govnih.gov. These techniques typically involve using a labeled form of the compound (the tracer) to track its movement nih.govnih.gov.

In the context of studying the efflux of a compound like this compound, cells would be exposed to a labeled version of the compound, allowing it to accumulate intracellularly microbiologyjournal.org. The cells are then transferred to a medium without the labeled compound, and the rate at which the label appears in the external medium is measured over time microbiologyjournal.orgoup.com. This release of the labeled compound from the cells indicates efflux microbiologyjournal.orgoup.com.

Radioactive isotopes have historically been used as tracers, offering high sensitivity nih.govnih.gov. More recently, fluorescent tracers and stable isotope-labeled compounds coupled with mass spectrometry are also employed, providing alternatives to radioactivity nih.gov.

Efflux studies using tracer techniques can provide information about the mechanisms of transport, including whether the efflux is active (requiring energy) or passive, and whether specific transporters or efflux pumps are involved microbiologyjournal.org. By measuring the rate of efflux under different conditions or in the presence of inhibitors, researchers can gain insights into the proteins or pathways responsible for the compound's transport out of the cell microbiologyjournal.org. Compartmental analysis by tracer efflux (CATE) is a specific protocol that can be used to determine flux rates and compartmentalization within cells or tissues nih.govoup.com.

While these methodologies are broadly applicable in studying compound behavior in biological systems, specific research findings detailing their use for this compound were not identified in the available information.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a ligand (such as Eth 615) and a biological target (such as a protein or receptor) at the atomic level. These methods can predict preferred binding poses, estimate binding affinities, and explore the dynamic behavior of the ligand-target complex.

While specific detailed studies involving the molecular docking or dynamics of this compound with potential biological targets like 5-lipooxygenase or leukotriene receptors were not prominently found in the search results, molecular modeling studies have been applied to understand the interactions of this compound in other contexts, particularly concerning its complexation with cyclodextrins olemiss.eduresearchgate.net. This compound is known to form inclusion complexes with cyclodextrins, a strategy employed to enhance its aqueous solubility google.comresearchgate.netgoogleapis.comresearchgate.netolemiss.eduresearchgate.netdntb.gov.uasemanticscholar.orgtudublin.ieresearchgate.netdovepress.com. The zwitterionic nature of this compound and its polarity can influence its ability to enter the hydrophobic cavity of cyclodextrins, resulting in lower stability constants compared to uncharged lipophilic compounds researchgate.netresearchgate.net. Molecular modeling can help visualize how this compound fits into the cyclodextrin (B1172386) cavity and identify the key interactions driving complex formation. Studies have shown that the solubilization of this compound by cyclodextrins can be enhanced by the addition of water-soluble polymers and ion-pairing agents, and computational methods could potentially be used to investigate the mechanisms behind these enhancements googleapis.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity or other properties. These models can be used to predict the activity of new, untested compounds and to guide the design of analogs with improved properties.

This compound has been mentioned in the context of QSAR investigations related to "soft antimicrobial agents" researchgate.net. While the details of the QSAR model specifically for this compound within this context were not extensively provided, this indicates that its properties and structure have been considered in attempts to correlate structural features with activity or behavior in a series of related compounds researchgate.net. QSAR approaches have also been mentioned in relation to calculating properties like Log P and pKa for compounds, which are relevant descriptors in QSAR models googleapis.comgoogle.com. The zwitterionic nature and solubility characteristics of this compound make it a relevant compound for inclusion in QSAR studies focused on predicting properties like solubility, permeability, and interactions with formulation excipients researchgate.netgoogleapis.comresearchgate.net.

Predictive Modeling of Compound Behavior in Complex Biological Systems

Predictive modeling of compound behavior in complex biological systems involves using computational approaches to simulate and understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its interactions within intricate biological networks. These models can range from pharmacokinetic and pharmacodynamic models to more complex systems biology models.

Future Directions and Unexplored Research Avenues for Eth 615

Integration of Multi-Omics Data for Comprehensive Biological Profiling

The integration of multi-omics data offers a powerful approach to comprehensively profile the biological effects of Eth 615. Multi-omics involves the concurrent analysis of data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a systems-level understanding of biological processes nashbio.comnih.gov. By integrating these diverse datasets, researchers can gain insights into how this compound influences gene expression, protein synthesis, metabolic pathways, and other cellular processes simultaneously. This holistic view can reveal complex interactions and downstream effects that might not be apparent from studying individual omics layers in isolation nashbio.comnih.gov.

Applying multi-omics to this compound research could involve treating cells or model organisms with the compound and then performing high-throughput sequencing (for genomics and transcriptomics), mass spectrometry (for proteomics and metabolomics), and potentially other relevant omics analyses nashbio.comresearchgate.net. The subsequent integration and analysis of these large, complex datasets require sophisticated computational tools and bioinformatics approaches nih.govresearchgate.net. This integrated analysis can help identify key molecular pathways modulated by this compound, potential off-target effects, and biomarkers of response or resistance. Research in multi-omics data integration is an active area, with methods being developed to address challenges in managing and interpreting such large and varied datasets nih.govresearchgate.net. For instance, network-based approaches are being explored to integrate multi-omics data and identify novel biomarkers and potential treatment strategies nih.gov. Institutions like ETH Zurich are actively involved in multi-omics data integration research, particularly in areas like cancer biology, demonstrating the growing importance of this field ethz.chethz.ch.

Development of Advanced In Vitro Co-Culture Systems for Mechanistic Studies

Advanced in vitro co-culture systems represent a critical direction for elucidating the detailed mechanisms of this compound activity. Traditional cell culture models often involve single cell types, which may not accurately reflect the complex cellular environments found in vivo. Co-culture systems, which involve growing two or more different cell types together, can better mimic the interactions between various cells in tissues and organs. nih.govpreprints.org This is particularly relevant for understanding how this compound might interact with multiple cell types within a specific tissue or how its effects are modulated by cellular communication.

Future research could focus on developing co-culture models that incorporate cell types relevant to the potential therapeutic applications of this compound. For example, if this compound is being investigated for effects on a particular organ, a co-culture system incorporating the key cell types of that organ could provide more physiologically relevant insights. Advanced co-culture systems can include features like 3D structures, flow, and the presence of extracellular matrix components to further replicate the in vivo microenvironment. ethz.ch These models can be used for detailed mechanistic studies, such as investigating cellular uptake, metabolism, and signaling pathways affected by this compound in a more complex setting. The development of such advanced in vitro models, including those simulating intestinal epithelium with mucus layers, is an ongoing area of research aimed at better understanding the interactions of compounds within biological systems. ethz.ch Research institutions are developing and utilizing in vitro co-culture models for various studies, including those investigating host-bacteria interactions and the development of oocytes from stem cells. nih.govbodenmillerlab.comnih.gov

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Exploring novel synthetic pathways and incorporating green chemistry principles in the production of this compound is crucial for improving efficiency, reducing environmental impact, and potentially lowering production costs. dokumen.pubresearch-solution.com Current synthesis methods for this compound, a synthetic compound with a complex structure, may involve multiple steps and the use of hazardous reagents or solvents. ontosight.ai

Future research should investigate alternative synthetic routes that utilize more environmentally friendly reagents, minimize waste generation, and potentially employ biocatalysis or other sustainable chemical processes. dokumen.pubresearch-solution.comchalmers.se Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the design of less hazardous chemical syntheses, should be integrated into the development of new synthetic strategies for this compound. dokumen.pubresearch-solution.com For instance, research is being conducted on clean synthetic strategies for biologically active molecules from lignin, highlighting the potential for green chemistry in drug discovery. helmholtz-hips.de Exploring novel synthetic pathways could also lead to the discovery of more efficient or cost-effective methods for large-scale production of this compound. The development of new synthetic methods and the application of green chemistry principles are active areas of research in the broader chemical and pharmaceutical industries. dokumen.pubresearch-solution.comresearchgate.net

Interdisciplinary Research with Materials Science for Advanced Delivery Systems

Interdisciplinary research with materials science holds significant potential for developing advanced delivery systems for this compound. This compound is described as an amphoteric drug that forms a water-insoluble zwitterion at intermediate pH values, which can impact its solubility and delivery. nih.gov Cyclodextrin (B1172386) complexation has been explored to increase its aqueous solubility, although this did not enhance transdermal delivery from saturated aqueous solutions. nih.gov However, increasing the lipophilicity of the drug through the addition of a pro-moiety improved dermal and transdermal delivery. nih.gov

Q & A

How to formulate a focused research question for studying ETH 615?

A strong research question should be feasible, original, and address gaps in existing literature. For this compound, specify variables (e.g., concentration, reaction conditions) and contextualize its biochemical or pharmacological role. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clarity. Avoid overly broad questions; instead, narrow the scope to mechanisms, interactions, or comparative efficacy. For example: "How does this compound modulate [specific pathway] in [cell type/organism] under varying pH conditions?"

Q. What ethical guidelines are critical when designing experiments involving this compound?

Key considerations include:

  • Informed Consent : Disclose risks/benefits if human/animal subjects are involved.
  • Privacy : Anonymize data from clinical or genomic studies.
  • Risk Mitigation : Pre-test toxicity in vitro before in vivo trials.
  • Conflict of Interest : Disclose funding sources or institutional biases.
    Refer to institutional review boards (IRBs) and guidelines like the Declaration of Helsinki.

Q. What methodological steps ensure reproducibility in this compound experiments?

  • Protocol Standardization : Document reagent batches, equipment calibration, and environmental conditions (e.g., temperature, humidity).
  • Controls : Include positive/negative controls and replicates (n ≥ 3).
  • Data Transparency : Share raw data and code via repositories like Zenodo or Figshare.
  • Pre-registration : Outline hypotheses and methods on platforms like Open Science Framework.

Q. How to design a controlled experiment for analyzing this compound’s efficacy?

  • Independent Variable : Dose, exposure time, or formulation.
  • Dependent Variable : Measurable outcomes (e.g., enzyme activity, cell viability).
  • Blinding : Use double-blind protocols to reduce bias.
  • Randomization : Assign samples/treatments randomly to groups.
    Example design table:
GroupThis compound Dose (µM)Exposure Time (hr)Replicates
Control0245
Low10245
High50245

Q. What statistical approaches are suitable for analyzing this compound experimental data?

  • Descriptive Stats : Mean ± SD for baseline measurements.
  • Inferential Tests : ANOVA for multi-group comparisons; t-tests for pairwise analysis.
  • Dose-Response Models : Use nonlinear regression (e.g., Hill equation).
  • Error Analysis : Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni).

Advanced Research Questions

Q. How should researchers address contradictions between experimental results and existing literature on this compound?

  • Systematic Comparison : Replicate prior studies using identical parameters.
  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Contextual Factors : Check for differences in model systems, purity of this compound, or assay sensitivity.
  • Sensitivity Analysis : Test if minor protocol changes alter outcomes.

Q. What strategies improve reproducibility in long-term this compound studies?

  • Cryopreservation : Bank cell lines or samples at consistent passage numbers.
  • Inter-Lab Collaboration : Validate findings across independent labs.
  • Version Control : Track software/pipeline updates (e.g., GitHub).

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) in this compound research?

  • Workflow :
    • Data Normalization : Adjust for batch effects.
    • Pathway Enrichment : Use tools like STRING or KEGG.
    • Network Analysis : Identify hub genes/proteins via Cytoscape.
  • Validation : Cross-verify with targeted assays (e.g., qPCR, Western blot).

Q. How to resolve ethical dilemmas when unexpected adverse effects of this compound are observed mid-study?

  • Immediate Action : Halt the study and report to the IRB.
  • Risk-Benefit Reassessment : Consult independent experts.
  • Participant Communication : Update informed consent and provide medical support if needed.

Q. What validation steps are critical for computational models predicting this compound interactions?

  • External Validation : Test models on independent datasets.
  • Benchmarking : Compare performance against established tools (e.g., AutoDock for molecular docking).
  • Uncertainty Quantification : Report confidence scores or prediction intervals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.